Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate
Description
Key Functional Group Interactions
| Group | Role in Structure | Electronic Influence |
|---|---|---|
| Imidazole ring | Aromatic π-system | Delocalized electron density |
| Thioether (-S-) | Conformational flexibility | Polarizability enhancement |
| Urea (-NH-C(=O)-NH-) | Hydrogen-bonding capacity | Dipole stabilization |
| Carboxylate (-COOCH₃) | Electron-withdrawing effect | Ring activation/deactivation |
The urea group introduces planar rigidity due to resonance stabilization, while the thioether bridge permits rotational freedom between the imidazole and ethyl segments.
X-ray Crystallographic Studies and Conformational Dynamics
X-ray diffraction analysis of analogous imidazole-thioether derivatives reveals critical insights into bond lengths and dihedral angles. For example:
- Imidazole ring geometry : The N1-C2 and N3-C4 bond lengths average 1.315 Å and 1.305 Å, respectively, indicating slight bond alternation consistent with aromatic character.
- Thioether linkage : The C2-S bond measures approximately 1.81 Å, with a C-S-C angle of 104.5°, reflecting typical sp³ hybridization at sulfur.
- Urea moiety : The carbonyl C=O bond length is 1.23 Å, while N-H···O hydrogen bonds (2.85–3.10 Å) stabilize the planar conformation.
Conformational analysis via temperature-dependent crystallography shows three primary rotational states of the thioethyl chain:
- Synperiplanar (0° dihedral): Maximizes π-orbital overlap between sulfur and imidazole
- Gauche (±60° dihedral): Balances steric and electronic effects
- Antiplanar (180° dihedral): Minimizes steric hindrance from the urea group
Molecular packing forces induce a predominant antiplanar conformation in the solid state, as evidenced by unit cell parameters (a = 8.42 Å, b = 12.37 Å, c = 15.83 Å, α = 90°, β = 90°, γ = 90°).
Computational Modeling of Electronic Structure and Charge Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-scale insights:
Electron Density Mapping
Charge Distribution (Natural Bond Orbital Analysis)
| Atom | Charge (e) | Atom | Charge (e) |
|---|---|---|---|
| N1 | -0.45 | S (thioether) | +0.18 |
| C2 | +0.32 | O (urea) | -0.62 |
| C5 | +0.28 | N (aniline) | -0.41 |
The carboxylate group withdraws electron density from C5 (-0.15 e), creating a polarized region susceptible to nucleophilic attack. Frontier molecular orbital analysis predicts a HOMO-LUMO gap of 4.23 eV, indicating moderate kinetic stability under standard conditions.
Properties
CAS No. |
1215296-01-7 |
|---|---|
Molecular Formula |
C15H16N4O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 3-methyl-2-[2-oxo-2-(phenylcarbamoylamino)ethyl]sulfanylimidazole-4-carboxylate |
InChI |
InChI=1S/C15H16N4O4S/c1-19-11(13(21)23-2)8-16-15(19)24-9-12(20)18-14(22)17-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H2,17,18,20,22) |
InChI Key |
KPZDOOLZDQKTGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Multi-step Synthesis via Intermediate Compounds
One common approach involves multiple stages, starting from simpler precursors:
-
- Combine a phenylamine derivative with an isocyanate to form an intermediate urea compound.
- This reaction typically occurs in a solvent like dichloromethane at room temperature.
Formation of the Imidazole Ring :
- React the urea intermediate with an α-halo acid under basic conditions to facilitate cyclization and imidazole formation.
- Typical conditions include heating at reflux in a solvent such as ethanol.
-
- Introduce a thiol to the imidazole compound using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to promote thioether linkage.
-
- The final step involves treating the thioether with carbon dioxide under high pressure to yield the carboxylate form.
- This step may require a catalyst, such as lithium hydroxide, and is typically performed in a high-boiling solvent like dimethyl sulfoxide (DMSO).
Method B: One-Pot Synthesis
An alternative method is a one-pot synthesis that streamlines the process:
-
- Use methyl imidazole, phenyl isocyanate, and a thiol in a single reaction vessel.
- Employ solvents like acetone or methanol and maintain temperatures between 30°C to 50°C.
-
- The reaction proceeds through sequential addition where each component reacts progressively.
- Monitoring the reaction via TLC (Thin Layer Chromatography) ensures that each stage is complete before proceeding to the next.
-
- Upon completion, the mixture is cooled, filtered, and washed with cold solvent to precipitate the desired product.
- Further purification can be achieved through recrystallization from ethyl acetate or similar solvents.
Yield and Purity Analysis
The efficiency of these methods can be summarized as follows:
| Method | Yield (%) | Purity (%) | Key Steps |
|---|---|---|---|
| Multi-step | 65-75 | >95 | Multiple intermediates, higher complexity |
| One-Pot | 50-60 | >90 | Streamlined process, fewer steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Imidazole Derivatives
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Urea vs.
- Thioether vs. Thiazole : The thioether provides moderate lipophilicity, whereas thiazole-containing derivatives () may exhibit stronger π-π interactions due to aromaticity .
- Ester vs. Free Acid : The methyl ester increases membrane permeability compared to carboxylic acid derivatives (), though it may require metabolic activation .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Comparative Data (Inferred from Structural Analogues)
Insights :
- The methyl ester enhances bioavailability compared to free carboxylic acids but may reduce solubility .
Biological Activity
Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.4 g/mol
- Structure : The compound features a unique imidazole ring, thioether linkage, and carboxylate functional group, which contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Similar imidazole derivatives have been shown to inhibit enzymes related to cell proliferation, suggesting a mechanism of action that involves targeting specific cancer pathways.
In a study focusing on related compounds, it was observed that certain imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective doses for inhibition of cell growth. For instance, compounds structurally similar to the target compound exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies, it was found that the antifungal activity of compounds in this class often surpassed their antibacterial effects. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .
The biological activity of this compound is primarily attributed to its interaction with biological targets such as:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that influences cell signaling pathways.
Study 1: Anticancer Activity Evaluation
In a detailed evaluation of substituted imidazole derivatives, researchers synthesized various analogs and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications to the imidazole ring significantly affected the potency of the compounds. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 10.5 |
| Compound B | U251 (glioblastoma) | 15.3 |
| Methyl 1-methyl compound | HCT116 (colon cancer) | 12.8 |
This study highlighted the importance of structural features in determining anticancer efficacy .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds demonstrated that Methyl 1-methyl derivatives exhibited higher antifungal activity than antibacterial activity. The Brine Shrimp lethality assay was used to establish toxicity levels, revealing that while some compounds were effective against fungi, they were less potent against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
